molecular formula C20H24IN5 B14247429 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole CAS No. 331268-10-1

9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole

Cat. No.: B14247429
CAS No.: 331268-10-1
M. Wt: 461.3 g/mol
InChI Key: HZVQAQJMJNKTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole is a complex organic compound that belongs to the class of pyrimidoindoles. This compound features a unique structure that includes an indole core fused with a pyrimidine ring, and it is further functionalized with pyrrolidine groups and an iodoethyl side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodoethyl group can yield a variety of substituted derivatives, while cycloaddition reactions can produce complex polycyclic structures .

Scientific Research Applications

Chemistry

In chemistry, 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound’s biological activity is of significant interest. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties . Research is ongoing to explore the potential of this compound in drug discovery and development, particularly in targeting specific biological pathways and receptors .

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with specific functionalities, such as pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

The mechanism of action of 9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring and pyrrolidine groups contribute to the compound’s binding affinity and specificity. The iodoethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .

Properties

CAS No.

331268-10-1

Molecular Formula

C20H24IN5

Molecular Weight

461.3 g/mol

IUPAC Name

9-(2-iodoethyl)-2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indole

InChI

InChI=1S/C20H24IN5/c21-9-14-26-16-8-2-1-7-15(16)17-18(24-10-3-4-11-24)22-20(23-19(17)26)25-12-5-6-13-25/h1-2,7-8H,3-6,9-14H2

InChI Key

HZVQAQJMJNKTIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCI)N5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.